![molecular formula C7H5BrN2 B1277943 2-Amino-4-bromobenzonitrile CAS No. 304858-65-9](/img/structure/B1277943.png)
2-Amino-4-bromobenzonitrile
Overview
Description
2-Amino-4-bromobenzonitrile is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group and a bromine atom attached to a benzene ring, which is also bonded to a nitrile group. This structure makes it a versatile building block in organic synthesis, allowing for the introduction of amino and cyano functionalities into aromatic compounds .
Synthesis Analysis
The synthesis of 2-aminobenzonitriles, including this compound, can be achieved through several methods. One approach involves the aminocyanation of arynes, where aryl cyanamides are added to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the nitrosation of 2-arylindoles followed by iron(III)-catalyzed C-C bond cleavage, which yields 2-aminobenzonitriles in good to excellent yields . Additionally, 2-aminobenzonitrile can be synthesized from anilines and formic acid or benzaldehydes, resulting in various derivatives such as 4-arylaminoquinazolines .
Molecular Structure Analysis
The molecular structure of a derivative of this compound, specifically 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding interactions, which contribute to the stability of its crystal structure .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its reactive functional groups. For instance, it can react with halogenoboranes, leading to the insertion of the nitrile group into the B-halogen bond and the formation of derivatives of the 1.3.2-diazaboranaphthalene ring . Additionally, 2-bromobenzonitriles can be used in a palladium-catalyzed arylation to synthesize substituted 3-aminoindazoles, showcasing the compound's utility in constructing heterocyclic structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of 2-aminobenzonitriles can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the amino and nitrile groups suggests potential for hydrogen bonding and polarity, which can influence their reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis of Substituted 3-Aminoindazoles
A study by Xu et al. (2013) explored the use of 2-bromobenzonitriles, including 2-Amino-4-bromobenzonitrile, in synthesizing substituted 3-aminoindazoles. These compounds were generated through a CuBr-catalyzed coupling/condensation cascade process, indicating the potential of this compound in complex organic syntheses (Xu et al., 2013).
Formation of Silver(I) Complexes
Qian et al. (2016) described the synthesis of Ag(I) complexes using halo-substituted cyanoanilines, including 4-amino-3-bromobenzonitrile and 4-amino-2-bromobenzonitrile. These complexes demonstrated significant antibacterial activity, suggesting a role for this compound in the development of new antimicrobial agents (Qian et al., 2016).
Asymmetric Synthesis of Organic Compounds
Colson et al. (1998) utilized 4-aminobenzonitrile, closely related to this compound, in an asymmetric synthesis process. This study highlights the utility of these compounds in creating specific organic molecules with high enantiomeric excess, a crucial aspect in pharmaceutical chemistry (Colson et al., 1998).
Antibacterial Activity of Heterocyclic Compounds
Khan (2017) synthesized a heterocyclic compound using a derivative of this compound, which showed promising antibacterial properties. This study underscores the potential of such compounds in the development of new antibacterial drugs (Khan, 2017).
Cancer Research
Pilon et al. (2020) created a family of compounds including 4-bromobenzonitrile for investigating their cytotoxicity against certain cancer cell lines. The study suggests the potential of this compound derivatives in cancer research, particularly in designing new chemotherapy agents (Pilon et al., 2020).
Corrosion Inhibition
Verma et al. (2015) conducted research on 2-aminobenzene-1,3-dicarbonitriles derivatives for their corrosion inhibition properties. This application demonstrates the potential use of this compound in industrial processes, particularly in protecting metals from corrosion (Verma et al., 2015).
Safety and Hazards
2-Amino-4-bromobenzonitrile is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has also been associated with specific target organ toxicity, with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
2-amino-4-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBXJQMHYIRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432816 | |
Record name | 2-AMINO-4-BROMOBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
304858-65-9 | |
Record name | 2-AMINO-4-BROMOBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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